molecular formula C16H10Cl2N4OS2 B3216309 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 1171514-43-4

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No. B3216309
CAS RN: 1171514-43-4
M. Wt: 409.3 g/mol
InChI Key: XIBSOLCCBSVUFE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2,5-dichlorothiophene-3-carboxamide group. These groups are likely to contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-yl group, the 3-methyl-1H-pyrazol-5-yl group, and the 2,5-dichlorothiophene-3-carboxamide group, followed by their coupling .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the benzo[d]thiazol-2-yl and 3-methyl-1H-pyrazol-5-yl groups could potentially introduce aromatic character into the molecule, which could influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the benzo[d]thiazol-2-yl group could potentially undergo electrophilic aromatic substitution reactions, while the 3-methyl-1H-pyrazol-5-yl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the various functional groups. For example, the presence of the benzo[d]thiazol-2-yl and 3-methyl-1H-pyrazol-5-yl groups could potentially influence the compound’s solubility, while the presence of the 2,5-dichlorothiophene-3-carboxamide group could potentially influence its acidity .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activity

Compounds with thiazole groups have been observed to exhibit anti-inflammatory and analgesic activity . This suggests that our compound, which contains a benzo[d]thiazol-2-yl group, could potentially be used in the treatment of conditions characterized by inflammation and pain.

Antibacterial Activity

Research has shown that compounds combining thiazole and sulfonamide groups can display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Given the structural similarity, our compound could potentially have similar antibacterial properties.

Antiviral Activity

Benzothiazole derivatives have been found to possess antiviral properties . This suggests that our compound could potentially be used in the treatment of viral infections.

Antifungal Activity

Benzothiazole compounds have also been found to exhibit antifungal properties . This suggests potential applications of our compound in the treatment of fungal infections.

Antidiabetic Activity

Benzothiazole compounds have been found to exhibit antidiabetic properties . This suggests potential applications of our compound in the treatment of diabetes.

Cancer Treatment

Benzothiazole compounds have been found to exhibit properties useful in cancer treatment . This suggests potential applications of our compound in the treatment of cancer.

Neuroprotective Action

Benzothiazole compounds have been found to exhibit neuroprotective action useful in the treatment of amyotrophic lateral sclerosis . This suggests potential applications of our compound in the treatment of neurodegenerative diseases.

Immunosuppressant Properties

Benzothiazole derivatives have been found to possess immunosuppressant properties . This suggests potential applications of our compound in the treatment of autoimmune diseases and in organ transplantation.

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as its intended use. For example, if the compound is intended to be used as a drug, its safety and hazards would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on the compound could include further investigation of its synthesis, properties, and potential applications. This could involve the development of new synthetic routes, the investigation of new reactions, or the exploration of new potential uses .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4OS2/c1-8-6-13(20-15(23)9-7-12(17)25-14(9)18)22(21-8)16-19-10-4-2-3-5-11(10)24-16/h2-7H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBSOLCCBSVUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide
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N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide
Reactant of Route 4
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide
Reactant of Route 5
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide

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